molecular formula C50H64N2O14 B13741177 3-Formylrifamycin SV O-(6-phenoxyhexyl)oxime CAS No. 41970-88-1

3-Formylrifamycin SV O-(6-phenoxyhexyl)oxime

Cat. No.: B13741177
CAS No.: 41970-88-1
M. Wt: 917.0 g/mol
InChI Key: PDZVXTXKZAMECM-WGWNJRDGSA-N
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Description

3-Formylrifamycin SV O-(6-phenoxyhexyl)oxime is a derivative of rifamycin, a class of antibiotics known for their broad-spectrum antibacterial activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Formylrifamycin SV O-(6-phenoxyhexyl)oxime typically begins with 3-Formylrifamycin SV. The key step involves the formation of the oxime derivative through the reaction of 3-Formylrifamycin SV with hydroxylamine hydrochloride in the presence of a base such as pyridine. The resulting oxime is then reacted with 6-phenoxyhexyl bromide under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. Continuous flow synthesis methods have been explored to improve yield and reduce production costs. These methods involve the use of microreactors to facilitate efficient mixing and heat transfer, leading to higher yields and more consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-Formylrifamycin SV O-(6-phenoxyhexyl)oxime undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes and other derivatives.

    Reduction: Reduction reactions can convert the oxime group back to the corresponding amine.

    Substitution: The phenoxyhexyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reactions typically involve alkyl halides or aryl halides in the presence of a base such as sodium hydride or potassium carbonate.

Major Products

Scientific Research Applications

    Chemistry: Used as a precursor for synthesizing other rifamycin derivatives with enhanced antibacterial properties.

    Biology: Investigated for its role in inhibiting bacterial RNA polymerase, making it a valuable tool in studying bacterial transcription mechanisms.

    Medicine: Explored for its potential as an antibiotic for treating infections caused by resistant bacterial strains.

    Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems

Mechanism of Action

The mechanism of action of 3-Formylrifamycin SV O-(6-phenoxyhexyl)oxime involves binding to the beta subunit of bacterial RNA polymerase, thereby inhibiting RNA synthesis. This action effectively halts bacterial growth and replication. The compound’s unique structure allows it to overcome resistance mechanisms that affect other rifamycin derivatives .

Comparison with Similar Compounds

Similar Compounds

    Rifampicin: Another rifamycin derivative with similar antibacterial activity but different pharmacokinetic properties.

    Rifabutin: Known for its effectiveness against Mycobacterium avium complex infections.

    Rifaximin: Used primarily for treating gastrointestinal infections due to its poor absorption and localized action in the gut.

Uniqueness

3-Formylrifamycin SV O-(6-phenoxyhexyl)oxime stands out due to its enhanced stability and ability to overcome certain bacterial resistance mechanisms. Its unique structural modifications provide it with distinct pharmacological properties, making it a valuable addition to the arsenal of rifamycin antibiotics .

Properties

CAS No.

41970-88-1

Molecular Formula

C50H64N2O14

Molecular Weight

917.0 g/mol

IUPAC Name

[(9E,19E,21E)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(E)-6-phenoxyhexoxyiminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate

InChI

InChI=1S/C50H64N2O14/c1-27-18-17-19-28(2)49(60)52-40-35(26-51-64-24-16-11-10-15-23-62-34-20-13-12-14-21-34)44(57)37-38(45(40)58)43(56)32(6)47-39(37)48(59)50(8,66-47)63-25-22-36(61-9)29(3)46(65-33(7)53)31(5)42(55)30(4)41(27)54/h12-14,17-22,25-27,29-31,36,41-42,46,54-58H,10-11,15-16,23-24H2,1-9H3,(H,52,60)/b18-17+,25-22+,28-19+,51-26+

InChI Key

PDZVXTXKZAMECM-WGWNJRDGSA-N

Isomeric SMILES

CC1/C=C/C=C(/C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(O/C=C/C(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)/C=N/OCCCCCCOC5=CC=CC=C5)\C

Canonical SMILES

CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NOCCCCCCOC5=CC=CC=C5)C

Origin of Product

United States

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